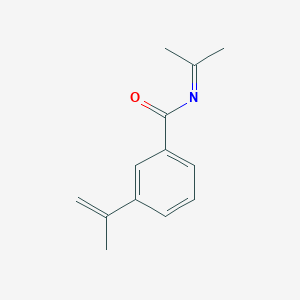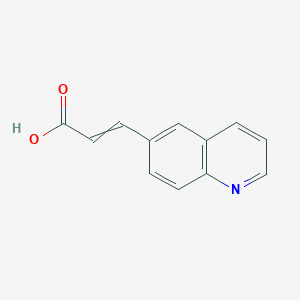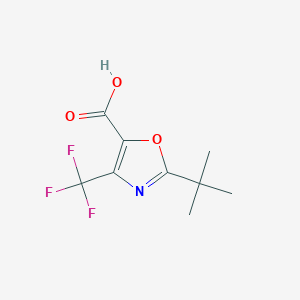![molecular formula C9H13BrN2O3 B12442302 tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate CAS No. 1215121-86-0](/img/structure/B12442302.png)
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 1,2-oxazole ring, which is further substituted with a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the oxazole ring, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the bromomethyl-substituted oxazole with tert-butyl carbamate under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Intermediates: It serves as an intermediate in the production of various fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[5-bromo-3-(bromomethyl)pyridin-2-yl]carbamate
- tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-butyl N-(2-bromoethyl)carbamate
- tert-butyl (5-bromopentyl)carbamate
- tert-butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness: The presence of the 1,2-oxazole ring and the specific substitution pattern in tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate distinguishes it from other similar compounds. This unique structure can impart different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1215121-86-0 |
|---|---|
Molekularformel |
C9H13BrN2O3 |
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,5H2,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
WYRJHJQYIGUFSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)


![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)





![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)

